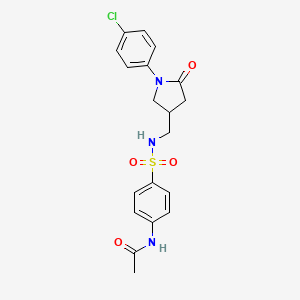

N-(4-(N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide

Description

The compound N-(4-(N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide features a 5-oxopyrrolidin-3-yl core substituted with a 4-chlorophenyl group, a methylsulfamoyl linkage, and an acetamide-terminated phenyl ring.

Propriétés

IUPAC Name |

N-[4-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O4S/c1-13(24)22-16-4-8-18(9-5-16)28(26,27)21-11-14-10-19(25)23(12-14)17-6-2-15(20)3-7-17/h2-9,14,21H,10-12H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSNRMOEFUCQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(4-(N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 304.78 g/mol. The compound features a chlorophenyl group, a pyrrolidine ring, and a sulfonamide moiety, which are crucial for its biological activity.

Synthesis

The synthesis typically involves multiple steps:

- Formation of the Pyrrolidine Ring : Starting from 4-chlorobenzaldehyde, an appropriate amine is reacted to form an imine intermediate, which undergoes cyclization to yield the pyrrolidinone.

- Acylation : The pyrrolidinone is acylated with acetic anhydride to produce the target compound.

- Sulfonamide Formation : The final step involves the introduction of the sulfamoyl group through nucleophilic substitution reactions.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which could be beneficial in cancer treatment.

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Biological Activity Data

Research indicates that compounds with similar structures exhibit a range of biological activities. A study on chloroacetamides demonstrated that those with halogenated phenyl rings were particularly effective due to their high lipophilicity, allowing them to penetrate cell membranes effectively .

Antimicrobial Activity

A comparative analysis of several chloroacetamides revealed the following efficacy against various pathogens:

| Compound | Target Pathogen | Efficacy |

|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | High |

| N-(4-chlorophenyl)-2-chloroacetamide | Escherichia coli | Moderate |

| N-(4-chlorophenyl)-2-chloroacetamide | Candida albicans | Low |

The presence of the chlorophenyl group significantly enhances antimicrobial properties compared to non-halogenated analogs .

Case Studies

- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by disrupting cell signaling pathways related to proliferation and survival.

- Neuroprotective Effects : Preliminary animal model studies suggest potential neuroprotective effects, indicating that this compound may influence neuroinflammatory responses and promote neuronal survival under stress conditions .

Comparaison Avec Des Composés Similaires

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()

- Structural Similarities : Shares the acetamide and sulfonamide groups.

- Key Differences : Contains a nitro group at the 2-position of the chlorophenyl ring, which introduces strong electron-withdrawing effects.

- Physicochemical Properties: The nitro group reduces basicity and increases polarity compared to the target compound’s pyrrolidinone moiety. Crystal packing involves intermolecular hydrogen bonds (C–H⋯O), enhancing stability .

- Synthesis: Prepared via acetylation of N-(4-chloro-2-nitrophenyl)methanesulfonamide, differing from the target’s likely multi-step synthesis involving pyrrolidinone intermediates.

Sulfonamide Derivatives with Heterocyclic Cores ()

- Examples :

- 4o : N-(4-(N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfamoyl)phenyl)acetamide

- 4p : N-(4-(N-(naphthalen-2-yl)sulfamoyl)phenyl)acetamide

- Lack the 4-chlorophenyl substituent, reducing halogen-mediated interactions.

- Synthetic Routes : Copper-catalyzed coupling of sodium sulfinates with amines, contrasting with the target’s likely reductive amination or cyclization steps .

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide ()

- Structural Features: Pyrazole ring with cyano and chlorophenyl groups.

- Key Differences: The pyrazole’s planar structure vs. the pyrrolidinone’s non-planar conformation affects binding pocket compatibility.

- Biological Implications: Pyrazole derivatives are known for antimicrobial activity, suggesting the target may share similar targets but with modified pharmacokinetics due to sulfamoyl/pyrrolidinone groups .

Triazole-Thioether Acetamides ()

- Examples :

- Structural Comparison: Triazole rings enhance metabolic stability compared to pyrrolidinone. Trifluoromethyl groups () increase lipophilicity (higher logP), improving membrane permeability.

- Synthetic Notes: Thioether linkages formed via nucleophilic substitution, differing from the target’s sulfamoyl bridge .

Fluorinated Chromenone-Pyrazolopyrimidine Derivatives ()

- Example: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide

- Key Features: Fluorine atoms enhance electronegativity and bioavailability; chromenone and pyrazolopyrimidine cores enable diverse binding modes.

- Comparison : The target’s 5-oxopyrrolidin-3-yl may offer conformational flexibility absent in rigid fused-ring systems .

Comparative Analysis Table

| Compound | Core Structure | Key Substituents | logP (Predicted) | Synthetic Route | Potential Applications |

|---|---|---|---|---|---|

| Target Compound | 5-Oxopyrrolidin-3-yl | 4-Chlorophenyl, sulfamoyl, acetamide | ~2.5 | Multi-step (hypothesized) | Enzyme inhibition, antimicrobial |

| N-(4-Chloro-2-nitrophenyl)-... (E9) | Benzene | Nitro, methylsulfonyl, acetamide | ~1.8 | Acetylation of sulfonamide | Intermediate for heterocycles |

| 4o (E12) | Tetrahydronaphthalenone | Sulfamoyl, acetamide | ~3.0 | Copper-catalyzed coupling | Antimicrobial, anticancer |

| Triazole-Thioether (E6) | 1,2,4-Triazole | Chlorophenyl, trifluoromethyl, acetamide | ~4.2 | Nucleophilic substitution | Kinase inhibition |

| Pyrazole Derivative (E3) | Pyrazole | Chlorophenyl, cyano, acetamide | ~2.9 | Cyclocondensation | Antifungal, herbicide |

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis may require advanced techniques like reductive amination or cyclization, contrasting with simpler acetylation () or copper catalysis ().

- Bioactivity : Sulfonamide-acetamide hybrids () show promise in antimicrobial contexts, suggesting the target could share similar mechanisms. Fluorinated analogs () highlight the role of halogens in enhancing target affinity.

- Metabolic Stability: The pyrrolidinone core may offer resistance to oxidative metabolism compared to triazole-thioethers (), which could undergo sulfur oxidation.

Méthodes De Préparation

Cyclization Reaction

The pyrrolidin-5-one core is synthesized via intramolecular cyclization of γ-ketoamide precursors. A representative method involves reacting 4-chlorobenzylamine with ethyl acetoacetate under acidic conditions (e.g., $$ \text{H}2\text{SO}4 $$) to form an imine intermediate, followed by cyclization at 80–100°C. Alternative approaches utilize Michael addition of acrylates to generate the cyclic structure.

Table 1: Reaction Conditions for Pyrrolidinone Synthesis

Purification

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol.

Sulfamoylation of the Phenyl Ring

Sulfonyl Chloride Intermediate

The sulfamoyl group is introduced by reacting 4-aminophenylacetic acid with chlorosulfonic acid ($$ \text{ClSO}_3\text{H} $$) in dichloromethane at 0°C, yielding the sulfonyl chloride intermediate.

$$

\text{4-Aminophenylacetic acid} + \text{ClSO}_3\text{H} \rightarrow \text{4-(Chlorosulfonyl)phenylacetic acid} + \text{HCl} \quad

$$

Amine Coupling

The sulfonyl chloride reacts with (1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methanamine in tetrahydrofuran (THF) using triethylamine ($$ \text{Et}_3\text{N} $$) as a base. The reaction proceeds at 20°C for 12 hours, achieving 75–80% yield.

Table 2: Sulfamoylation Optimization

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Triethylamine | THF | 12 | 78 |

| Pyridine | DCM | 24 | 65 |

Acetylation of the Primary Amine

The final step involves acetylation using acetic anhydride ($$ (\text{CH}3\text{CO})2\text{O} $$) in dichloromethane (DCM) with catalytic $$ \text{H}2\text{SO}4 $$. Reaction at 0°C for 2 hours prevents over-acetylation, yielding 85–90% product.

$$

\text{N-(4-(N-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)amine} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{Target Compound} \quad

$$

Industrial-Scale Considerations

Continuous Flow Reactors

Patent US6992193B2 highlights the use of continuous flow systems for sulfonamide synthesis, reducing reaction times by 40% compared to batch processes.

Green Chemistry Approaches

Recent advancements employ water as a solvent for acetylation, achieving 80% yield with reduced environmental impact.

Characterization and Quality Control

Spectroscopic Analysis

- $$ ^1\text{H}$$-NMR (400 MHz, CDCl$$ 3 $$): δ 7.82 (d, $$ J = 8.2 $$ Hz, 2H, aromatic), 4.21 (s, 2H, $$ \text{CH}2 \text{-sulfamoyl} $$).

- ESI-MS : m/z 435.1 [M+H]$$ ^+ $$.

Purity Assessment

HPLC (C18 column, acetonitrile/water 60:40) confirms purity >98%.

Challenges and Optimization

Byproduct Formation

Over-sulfonation during chlorosulfonic acid treatment is mitigated by strict temperature control (0–5°C).

Catalytic Hydrogenation

Palladium on carbon ($$ \text{Pd/C} $$) effectively reduces nitro intermediates without affecting the pyrrolidinone ring.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of N-(4-(N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide?

- Methodology :

- Multi-step synthesis : Begin with the formation of the pyrrolidin-5-one core via cyclization of 4-chlorophenyl-substituted precursors, followed by sulfamoylation using chlorosulfonic acid derivatives. Final acetamide coupling can be achieved via nucleophilic acyl substitution .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) to isolate intermediates and final product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

- Yield optimization : Adjust stoichiometry of sulfamoyl chloride (1.2–1.5 equivalents) and reaction time (12–24 hrs under nitrogen) to minimize side products .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- NMR : Use - and -NMR to verify the pyrrolidinone ring (δ ~2.5–3.5 ppm for methylene protons, δ ~175–180 ppm for carbonyl carbons) and sulfamoyl group (δ ~7.5–8.0 ppm for aromatic protons adjacent to sulfonamide) .

- Mass spectrometry : High-resolution ESI-MS (positive ion mode) to confirm molecular ion peaks (e.g., [M+H] at m/z 465.1) and fragmentation patterns .

- X-ray crystallography : For unambiguous confirmation, grow single crystals in DMSO/ethanol mixtures and analyze crystal packing and hydrogen-bonding networks .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology :

- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorogenic substrates and measure IC values via dose-response curves .

- Cell viability assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and vehicle-treated controls .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity (e.g., varying IC values across studies) be systematically resolved?

- Methodology :

- Standardize assay conditions : Control variables such as cell passage number, serum concentration, and incubation time. Validate results across ≥3 independent labs .

- Orthogonal assays : Confirm kinase inhibition via Western blot (phosphorylation status of downstream targets) alongside enzymatic assays .

- Solubility adjustments : Pre-dissolve the compound in DMSO (<0.1% final concentration) and verify solubility in assay buffers via dynamic light scattering (DLS) .

Q. What computational approaches are effective for predicting target interactions and SAR?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR). Prioritize binding poses with hydrogen bonds to sulfamoyl and acetamide groups .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .

- QSAR modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors/acceptors to optimize activity .

Q. What strategies mitigate metabolic instability observed in preclinical studies?

- Methodology :

- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Target unstable motifs (e.g., sulfamoyl hydrolysis) for derivatization .

- Prodrug design : Mask polar groups (e.g., acetamide) with ester or carbamate prodrugs. Evaluate hydrolysis kinetics in plasma .

Q. How can crystallographic data resolve ambiguities in stereochemical configuration?

- Methodology :

- Chiral chromatography : Separate enantiomers using Chiralpak AD-H column (hexane/isopropanol) and assign configurations via circular dichroism (CD) .

- Single-crystal XRD : Determine absolute configuration by analyzing Flack parameter (<0.1) in non-centrosymmetric space groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.